(3R,7R,8R,8aS)-3,4'-dihydroxy-7'-(2-hydroxyethyl)-4,4,7,8a-tetramethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3,8-dihydrofuro[2,3-e]isoindole]-6'-one
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Overview
Description
The compound (3R,7R,8R,8aS)-3,4’-dihydroxy-7’-(2-hydroxyethyl)-4,4,7,8a-tetramethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2’-3,8-dihydrofuro[2,3-e]isoindole]-6’-one is a complex organic molecule with a unique spiro structure This compound is characterized by multiple hydroxyl groups and a spiro connection between a hexahydro-naphthalene and a dihydrofuro-isoindole system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,7R,8R,8aS)-3,4’-dihydroxy-7’-(2-hydroxyethyl)-4,4,7,8a-tetramethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2’-3,8-dihydrofuro[2,3-e]isoindole]-6’-one involves multiple steps, including the formation of the spiro linkage and the introduction of hydroxyl groups. The synthetic route typically starts with the preparation of the hexahydro-naphthalene and dihydrofuro-isoindole precursors, followed by their coupling under specific conditions to form the spiro compound. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to enhance efficiency and scalability. This includes the use of continuous flow reactors, advanced purification techniques, and automation to achieve high purity and yield. The industrial process also focuses on minimizing waste and ensuring environmental compliance.
Chemical Reactions Analysis
Types of Reactions
(3R,7R,8R,8aS)-3,4’-dihydroxy-7’-(2-hydroxyethyl)-4,4,7,8a-tetramethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2’-3,8-dihydrofuro[2,3-e]isoindole]-6’-one: undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
(3R,7R,8R,8aS)-3,4’-dihydroxy-7’-(2-hydroxyethyl)-4,4,7,8a-tetramethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2’-3,8-dihydrofuro[2,3-e]isoindole]-6’-one: has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antioxidant, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of (3R,7R,8R,8aS)-3,4’-dihydroxy-7’-(2-hydroxyethyl)-4,4,7,8a-tetramethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2’-3,8-dihydrofuro[2,3-e]isoindole]-6’-one involves its interaction with specific molecular targets and pathways. The hydroxyl groups and spiro structure enable the compound to bind to enzymes, receptors, and other biomolecules, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth, reduction of oxidative stress, and modulation of inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
- (2S,3R)-2-[(3R,4aS,7R,8R,8aS)-3,4’-dihydroxy-4,4,7,8a-tetramethyl-6’-oxospiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2’-3,8-dihydrofuro[2,3-e]isoindole]-7’-yl]-3-hydroxybutanoic acid
- 4-[(2R,3S,4aS,7R,8R,8aS)-2,3,4’-trihydroxy-4,4,7,8a-tetramethyl-6’-oxospiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2’-3,8-dihydrofuro[2,3-e]isoindole]-7’-yl]butanoic acid
Uniqueness
The uniqueness of (3R,7R,8R,8aS)-3,4’-dihydroxy-7’-(2-hydroxyethyl)-4,4,7,8a-tetramethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2’-3,8-dihydrofuro[2,3-e]isoindole]-6’-one lies in its specific stereochemistry and the presence of multiple hydroxyl groups, which contribute to its distinct chemical and biological properties. The spiro structure also adds to its uniqueness, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C25H35NO5 |
---|---|
Molecular Weight |
429.5 g/mol |
IUPAC Name |
(3R,7R,8R,8aS)-3,4'-dihydroxy-7'-(2-hydroxyethyl)-4,4,7,8a-tetramethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3,8-dihydrofuro[2,3-e]isoindole]-6'-one |
InChI |
InChI=1S/C25H35NO5/c1-14-5-6-19-23(2,3)20(29)7-8-24(19,4)25(14)12-16-18(28)11-15-17(21(16)31-25)13-26(9-10-27)22(15)30/h11,14,19-20,27-29H,5-10,12-13H2,1-4H3/t14-,19?,20-,24+,25-/m1/s1 |
InChI Key |
ZHECNBLIOXZXBL-TVDJWTRXSA-N |
Isomeric SMILES |
C[C@@H]1CCC2[C@@]([C@@]13CC4=C(C=C5C(=C4O3)CN(C5=O)CCO)O)(CC[C@H](C2(C)C)O)C |
Canonical SMILES |
CC1CCC2C(C(CCC2(C13CC4=C(C=C5C(=C4O3)CN(C5=O)CCO)O)C)O)(C)C |
Origin of Product |
United States |
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